molecular formula C17H19N5O2 B11038149 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one

Cat. No.: B11038149
M. Wt: 325.4 g/mol
InChI Key: BEKFORGGCKTORM-UHFFFAOYSA-N
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Description

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one is a heterocyclic compound that features both quinazoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the condensation of anthranilic acid derivatives with formamide or orthoesters under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the quinazoline intermediate with a suitable amidine or guanidine derivative under basic conditions.

    Final Coupling Reaction: The final step involves coupling the quinazoline and pyrimidine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinazoline ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of quinazoline N-oxides or pyrimidine N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and functions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one
  • 2-[(7-methoxyquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one
  • 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for selective interactions with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5O2/c1-4-5-11-8-15(23)21-17(19-11)22-16-18-10(2)13-7-6-12(24-3)9-14(13)20-16/h6-9H,4-5H2,1-3H3,(H2,18,19,20,21,22,23)

InChI Key

BEKFORGGCKTORM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=NC(=C3C=CC(=CC3=N2)OC)C

Origin of Product

United States

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